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Compound of Interest

Compound Name: 5-Nitrothiophene-2-carboxylic acid

Cat. No.: B180939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 5-Nitrothiophene-2-
carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal

chemistry. This document details its synthesis, physicochemical properties, and diverse

biological activities, with a focus on its derivatives that have shown promise as anticancer,

antimicrobial, and antiprotozoal agents.

Chemical and Physical Properties
5-Nitrothiophene-2-carboxylic acid is a yellow to light brown solid that is insoluble in water

but soluble in common organic solvents like DMSO and DMF.[1] It is a key intermediate in

various organic transformations and is notably used in the preparation of benzothiophene

amides, which function as nicotinamide ribosyltransferase inhibitors with potential antitumor

activities.[2][3]
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Property Value Reference

Molecular Formula C5H3NO4S [1]

Molar Mass 173.15 g/mol [1]

Melting Point 182 - 186 °C [1]

pKa
Approx. 2.4 (carboxylic acid

group)
[1]

Appearance Yellow to light brown solid [1]

Solubility
Insoluble in water; Soluble in

DMSO, DMF
[1]

Synthesis of 5-Nitrothiophene-2-carboxylic Acid
The synthesis of 5-Nitrothiophene-2-carboxylic acid is most commonly achieved through the

oxidation of 5-nitrothiophene-2-carboxaldehyde. Two primary methods are detailed below.

Experimental Protocols
Method 1: Oxidation with Sodium Chlorite

This method utilizes sodium chlorite as the oxidizing agent in the presence of sulfamic acid.

Materials:

5-nitrothiophene-2-carboxaldehyde

Dioxane

Sulfamic acid

Sodium chlorite

Ethyl acetate

5% Sodium bicarbonate (NaHCO3) solution
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2N Hydrochloric acid (HCl)

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve 5-nitrothiophene-2-carboxaldehyde (1.685 g, 10.72 mmol) in dioxane (30 mL) with

sulfamic acid (1.249 g, 12.87 mmol) and cool the mixture to 0 °C.[4]

Slowly add an aqueous solution of sodium chlorite (1.940 g, 21.44 mmol) dropwise (14 mL).

[4]

Allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.[4]

The reaction mixture is then subjected to an extraction procedure. Partition the mixture with

ethyl acetate and water.[2][4]

Extract the organic phase twice with a 5% NaHCO3 solution and discard the organic layer.[2]

[4]

Adjust the pH of the basic aqueous phase to 2 with 2N HCl.[2][4]

Extract the acidified aqueous phase twice with ethyl acetate.[2][4]

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2][4]

Remove the solvent under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid.

[2][4]

Method 2: Oxidation with Bromine in Acetic Acid

This protocol employs bromine as the oxidizing agent in an acetic acid medium.

Materials:

5-nitro-2-formyl-thiophene (5-nitrothiophene-2-carboxaldehyde)
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Sodium acetate

Glacial acetic acid

Bromine

Distilled water

Ether

Heptane

1,2-dichloroethane

Hydrochloric acid (for workup)

Sodium sulfate

Procedure:

In a 250-ml flask equipped with a stirrer, thermometer, and condenser, add 15.7 g (0.1 mol)

of 5-nitro-2-formyl-thiophene, 16.4 g (0.2 mol) of sodium acetate, 16 ml of acetic acid, and

100 ml of distilled water.[4]

Heat the suspension to approximately 40° C under vigorous stirring.[4]

Add 16 g (0.1 mol) of bromine dropwise over 15 to 20 minutes, allowing the temperature to

rise to 70° C.[4]

Maintain the reaction mixture at 80° C for one hour.[4]

Pour the reaction mixture into iced water containing hydrochloric acid and extract with ether.

[4]

Dry the ethereal phase over sodium sulfate and evaporate the solvent using a rotary

evaporator.[4]
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Recrystallize the crude product from a 70/30 mixture of heptane/1,2-dichloroethane to obtain

pure 5-nitro-2-thenoic acid. A crude yield of 98.5% and a pure yield of 81% have been

reported.[4]

Synthesis Workflow of 5-Nitrothiophene-2-carboxylic Acid

Starting Material Oxidation Workup & Purification Final Product

5-Nitrothiophene-
2-carboxaldehyde

Oxidation Reaction

Method 1: NaClO2
Method 2: Br2/AcOH

Extraction Recrystallization
5-Nitrothiophene-
2-carboxylic Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Nitrothiophene-2-carboxylic acid.

Spectroscopic Data
While a complete set of raw spectroscopic data for 5-Nitrothiophene-2-carboxylic acid is not

readily available in a single public source, the characteristic spectroscopic features of

carboxylic acids can be described.

Infrared (IR) Spectroscopy: Carboxylic acids typically show a very broad O-H stretching

absorption from 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710

and 1760 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The acidic proton of the carboxyl

group usually appears as a singlet far downfield, around 12 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxyl carbon atom gives a

signal in the range of 165 to 185 ppm.

Biological Activities of 5-Nitrothiophene-2-
carboxylic Acid Derivatives
Derivatives of 5-Nitrothiophene-2-carboxylic acid have demonstrated a wide range of

biological activities, positioning this scaffold as a valuable starting point for drug discovery

programs.
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Antileishmanial Activity
5-nitrothiophene-2-carboxamides (5N2Cs) have shown promising antileishmanial activity. The

mode of action involves the bioactivation of the 5-nitrothiophene core by a type I nitroreductase

(NTR) in Leishmania. This enzymatic reduction leads to the formation of reactive metabolites

that are toxic to the parasite. The bioactivation can result in the formation of a 4,5-

dihydrothiophene derivative or a thieno[2,3-b]pyridyl species. The latter is considered a

detoxification product of a transient electrophilic intermediate. This bioactivation process

ultimately leads to mitochondrial damage and the accumulation of reactive oxygen species

(ROS), and has been shown to disrupt protein translation within the parasite.[5]

Antileishmanial Mechanism of 5-Nitrothiophene-2-carboxamides
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Caption: Proposed mechanism of action for antileishmanial 5-nitrothiophene-2-carboxamides.

Antimicrobial Activity
Various derivatives of 5-Nitrothiophene-2-carboxylic acid have been investigated for their

antibacterial and antifungal properties.

Antibacterial Activity:

A derivative of 5-oxopyrrolidine bearing a 5-nitrothiophene substituent has demonstrated

promising and selective antimicrobial activity against multidrug-resistant Staphylococcus

aureus strains, including linezolid and tedizolid-resistant strains.[6] The minimum inhibitory

concentration (MIC) for this compound against multidrug-resistant and vancomycin-

intermediate S. aureus was reported to be in the range of 1–8 µg/mL.[6]

Antifungal Activity:
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N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been synthesized and evaluated

for their in vitro antifungal activity against Candida species and Cryptococcus neoformans. One

of the tested compounds, L10, was particularly effective against most of the tested fungal

strains. The proposed mechanism of action involves the inhibition of enzymes related to the

ergosterol biosynthesis pathway, leading to significant morphological changes in the fungal

cells.[7]

Derivative Class Organism(s) Activity (MIC) Reference

5-Oxopyrrolidine

derivative

Multidrug-resistant

Staphylococcus

aureus

1–8 µg/mL [6]

N-substituted 2-(5-

nitro-thiophene)-

thiosemicarbazones

Candida sp.,

Cryptococcus

neoformans

- [7]

2-Thiophene

carboxylic acid

thioureides

Bacillus subtilis 7.8–125 µg/mL [8]

2-Thiophene

carboxylic acid

thioureides

Gram-negative clinical

strains
31.25–250 µg/mL [8]

2-Thiophene

carboxylic acid

thioureides

Candida albicans,

Aspergillus niger
31.25–62.5 µg/mL [8]

Anticancer Activity
The 5-nitrothiophene moiety has been incorporated into various molecular scaffolds to explore

potential anticancer activities. For instance, 5-oxopyrrolidine derivatives bearing 5-

nitrothiophene substituents have been shown to exert potent anticancer activity against A549

human lung adenocarcinoma cells.[6]

Conclusion
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5-Nitrothiophene-2-carboxylic acid serves as a valuable building block in the synthesis of

novel compounds with significant therapeutic potential. Its derivatives have demonstrated a

broad spectrum of biological activities, including antileishmanial, antibacterial, antifungal, and

anticancer effects. The mechanism of action for some of these activities, particularly the

nitroreductase-mediated bioactivation in Leishmania, provides a strong rationale for the

continued exploration and development of 5-nitrothiophene-based compounds in drug

discovery. Further research is warranted to optimize the efficacy and safety profiles of these

promising molecules for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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